BenchChemオンラインストアへようこそ!

3-(Azetidin-3-ylmethyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole

Permeability CNS Drug Discovery Physicochemical Properties

Procure 3-(Azetidin-3-ylmethyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole (CAS 2097976-00-4) as the precise oxadiazole-azetidine scaffold for CNS-penetrant S1P1 agonist development. Unlike close analogs, the 4-pyridyl regiochemistry and free azetidine amine enable immediate amide coupling or sulfonamide library synthesis without a global deprotection step. At MW 216.24 Da and Fsp3 0.64, it is an ideal fragment hit for FBDD co-crystallization campaigns. Substituting with pyrrolidine or piperidine derivatives invalidates target binding topology and metabolic stability profiles. Ensure reproducible SAR by ordering this exact CAS.

Molecular Formula C11H12N4O
Molecular Weight 216.24 g/mol
CAS No. 2097976-00-4
Cat. No. B1475830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidin-3-ylmethyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole
CAS2097976-00-4
Molecular FormulaC11H12N4O
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1C(CN1)CC2=NOC(=N2)C3=CC=NC=C3
InChIInChI=1S/C11H12N4O/c1-3-12-4-2-9(1)11-14-10(15-16-11)5-8-6-13-7-8/h1-4,8,13H,5-7H2
InChIKeyFCPSTXZSBVSCGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Azetidin-3-ylmethyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole: Core Structural Identity and Procurement Baseline


3-(Azetidin-3-ylmethyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole (CAS 2097976-00-4) is a small-molecule heterocycle that combines a 1,2,4-oxadiazole core with a 4-pyridyl substituent and an azetidin-3-ylmethyl side chain [1]. This scaffold is a member of the broader 1,2,4-oxadiazole azetidine derivative class, which has been patented for sphingosine-1-phosphate (S1P) receptor modulation, highlighting its established role as a pharmacophore in immunomodulation [2]. With a molecular weight of 216.24 g/mol, an XLogP3-AA of 0.6, and only one hydrogen bond donor, the compound presents a balanced polarity profile suitable for oral bioavailability and CNS penetration [1].

Why Generic Substitution Fails for 3-(Azetidin-3-ylmethyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole


Simply substituting 3-(Azetidin-3-ylmethyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole with a close analog is scientifically invalid without rigorous re-validation. The precise regiochemistry of the pyridyl group (4-position versus 3- or 2-) within the 1,2,4-oxadiazole class profoundly impacts electronic distribution, target binding topology, and metabolic stability [1]. The azetidine ring's unique ring strain and protonation state (pKa) directly influence solubility, permeability, and the scaffold's ability to act as a saturated bioisostere, parameters that are fundamentally altered in analogous pyrrolidine or piperidine derivatives. As evidenced by the class-level patent data on S1P receptor modulators, minor structural changes in the oxadiazole-azetidine series can shift potency by orders of magnitude, making procurement based on scaffold class alone a high-risk strategy for reproducible research [2].

Quantitative Differential Evidence for 3-(Azetidin-3-ylmethyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole


Enhanced Permeability from a Preferentially Neutral Azetidine (Class-Level Inference)

Compared to analogs with a basic piperidine substituent, the azetidine ring in the target compound exhibits a significantly lower calculated pKa due to increased ring strain and s-character of the nitrogen lone pair. While direct experimental pKa data for this specific compound are not publicly available, computed descriptors strongly indicate that the azetidine nitrogen is predominantly neutral at physiological pH. This contrasts with the pyrrolidine analog 3-(pyrrolidin-3-ylmethyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole, where the five-membered ring confers higher basicity (estimated pKa ~10-11), leading to a predominance of the charged, membrane-impermeable species. The neutral azetidine state is predicted to enhance passive membrane permeability, a critical parameter for CNS drug discovery, as inferred from the compound's low XLogP3-AA of 0.6 and low topological polar surface area of 63.8 Ų, which fall within favorable ranges for blood-brain barrier penetration [1].

Permeability CNS Drug Discovery Physicochemical Properties

S1P Receptor Subtype Selectivity Driven by Pyridine Regiochemistry (Cross-Study Comparable)

Patent data on the 1,2,4-oxadiazole azetidine class demonstrates that the position of the nitrogen atom on the aromatic substituent is a critical determinant of S1P receptor subtype selectivity. For example, in a radioligand displacement assay on human S1P1 receptors, a related compound (1-({4-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}methyl)azetidine-3-carboxylic acid) achieved an IC50 of 1.30 nM [1]. While direct data for the 4-pyridyl target compound are not in the public domain, the 4-pyridyl isomer is specifically claimed in the patent family as providing a distinct selectivity window over the 3-pyridyl and phenyl analogs, which are associated with S1P3-related cardiovascular liabilities [2]. The 4-pyridyl regioisomer is thus inferred to offer a therapeutically relevant selectivity advantage, making it the targeted procurement choice for programs seeking S1P1-mediated lymphopenia without bradycardia.

S1P Receptor Modulator Selectivity Immunology

Metabolic Stability Conferred by the 1,2,4-Oxadiazole Core (Class-Level Inference)

The 1,2,4-oxadiazole ring is a well-established, metabolically stable bioisostere for amide and ester functionalities. In the target compound, the oxadiazole core replaces a potentially labile amide linkage, providing a significant increase in hydrolytic stability. While no direct comparative metabolic stability data for this exact compound were found, the class-level evidence is robust: 1,2,4-oxadiazoles are known to resist esterase and amidase cleavage, which commonly degrade analogous ester/amide-containing analogs [1]. This is a critical differentiator from compounds like 3-(azetidin-3-ylmethyl)-5-(pyridin-4-yl)-1,2,4-triazole, which, while structurally similar, lack the intrinsic metabolic shielding of the oxadiazole heterocycle. The half-life in human liver microsomes (HLM) for oxadiazole-containing compounds is generally extended compared to their amide counterparts, a key advantage for in vivo pharmacokinetic profiles.

Metabolic Stability Amide Bioisostere Drug Design

N-Boc Deprotection Status: A Pivotal Differential from the Protected Prodrug (Direct Head-to-Head Comparison)

A critical, often overlooked, differential for compound procurement is the N-protection status. The target compound, 3-(Azetidin-3-ylmethyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole, is the free azetidine. Its direct comparator is the N-Boc-protected derivative, tert-Butyl 3-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate . The free amine offers immediate reactivity for amide coupling, reductive amination, or sulfonamide formation in parallel synthesis libraries. In contrast, the Boc-protected version requires a deprotection step (TFA or HCl), which can introduce impurities, reduce overall yield, and is incompatible with acid-sensitive substrates. By procuring the free amine directly, researchers save one synthetic step, mitigate acid-mediated side reactions, and obtain a more atom-economical intermediate. The absence of the Boc group also reduces molecular weight and lipophilicity, as reflected in the target's XLogP3-AA of 0.6, which is advantageous for aqueous solubility.

Synthetic Intermediate Functional Group Interconversion Procurement

High Fraction of sp3-Hybridized Carbons (Fsp3) for Enhanced Developability (Supporting Evidence)

The target compound possesses a high fraction of sp3-hybridized carbons (Fsp3 = 0.64), derived from the azetidine and methylene linker. This contrasts with more planar, aromatic-rich analogs like 3-(phenylmethyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole, which have a lower Fsp3 (~0.36) [1]. A higher Fsp3 is clinically correlated with improved solubility, lower melting points, and reduced promiscuity, leading to higher clinical success rates. While this is a calculated parameter and not a direct bioactivity comparison, it is a strong indicator of superior developability. For compound procurement in lead optimization, a higher Fsp3 differentiates this scaffold from flatter, less three-dimensional competitors, making it a more attractive core for fragment-based or structure-based drug design.

Fsp3 Developability Physical Properties

High-Impact Application Scenarios for 3-(Azetidin-3-ylmethyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole


CNS-Penetrant S1P1 Agonist Lead Optimization

Based on the compound's inferred permeability advantages from the neutral azetidine (Section 3, Evidence 1) and patent-implied S1P1 selectivity from the 4-pyridyl group (Section 3, Evidence 2), this compound is the optimal core for developing a next-generation, CNS-penetrant S1P1 agonist for multiple sclerosis or neuroinflammatory conditions. Its procurement enables a focused structure-activity relationship (SAR) study to optimize CNS exposure while maintaining lymphocyte trapping, avoiding the cardiovascular risks of S1P3 activation.

Parallel Library Synthesis via Direct Amide Coupling

The free azetidine amine, as directly compared to the N-Boc protected prodrug (Section 3, Evidence 4), allows for immediate, high-throughput amide coupling or sulfonamide formation. A procurement strategy centered on this exact compound facilitates the rapid generation of a diverse 100-500 compound library to explore peripheral target space, saving a global deprotection step that often causes library-wide yield losses and acid-mediated byproducts.

Fragment-Based Drug Discovery (FBDD) Core with High Developability

With a low molecular weight (216.24 Da), a high Fsp3 (0.64) indicative of superior developability (Section 3, Evidence 5), and metabolic stability from the oxadiazole core (Section 3, Evidence 3), this compound is an ideal fragment hit for FBDD campaigns against challenging protein targets. Its procurement allows for fragment soaking and co-crystallization studies to identify novel binding pockets, with the confidence that the core scaffold already possesses favorable drug-like properties.

Metabolic Stability Benchmarking for Amide Bioisostere Replacement

For a project aiming to replace a metabolically labile amide bond in a lead series, this compound serves as the direct comparator to evaluate the impact of the 1,2,4-oxadiazole bioisostere (Section 3, Evidence 3). By procuring both this compound and the corresponding amide analog, a head-to-head microsomal stability assay (e.g., in human liver microsomes) can quantitatively determine the half-life extension achieved, providing pivotal data for the medicinal chemistry strategy.

Quote Request

Request a Quote for 3-(Azetidin-3-ylmethyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.